REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH3:7][CH2:8][O:9][C:10]([CH2:12][C:13]([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[O:14])=[O:11].[C:21](=S)=[S:22].CI.[CH3:26][S:27]([CH3:29])=O>>[CH2:19]([O:18][C:16](=[O:17])[C:15](=[C:26]([S:22][CH3:21])[S:27][CH3:29])[C:13](=[O:14])[CH2:12][C:10]([O:9][CH2:8][CH3:7])=[O:11])[CH3:20] |f:0.1.2|
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Name
|
|
Quantity
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34.15 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CC(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
64 mL
|
Type
|
reactant
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
14.92 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
30.8 mL
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Type
|
reactant
|
Smiles
|
CI
|
Control Type
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UNSPECIFIED
|
Setpoint
|
5 °C
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Type
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CUSTOM
|
Details
|
was stirred for 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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by stirring at 0° C. for 1 h
|
Duration
|
1 h
|
Type
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STIRRING
|
Details
|
the reaction mixture was stirred at this temperature for 1 h
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
After quenching
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Type
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CUSTOM
|
Details
|
the reaction with water, it
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Type
|
EXTRACTION
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Details
|
was extracted with DCM
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organics extracts were dried (MgSO4)
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
Purification by silica gel (1:7 EtOAc/hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(CC(=O)OCC)=O)=C(SC)SC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.2 g | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |